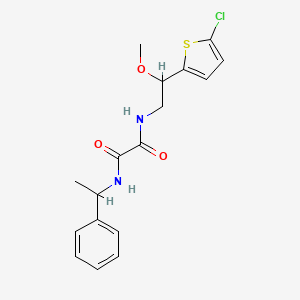![molecular formula C6H2ClF2N3S B2809550 7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 1624606-96-7](/img/structure/B2809550.png)
7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine
Vue d'ensemble
Description
7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound with the molecular formula C6H2ClF2N3S and a molecular weight of 221.62 g/mol . This compound is characterized by the presence of a thiazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position and a difluoromethyl group at the 2nd position . It is used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
Thiazolopyrimidine derivatives, a class to which this compound belongs, are known to interact with various biological targets . They are considered promising scaffolds for the design of new medicines, including anticancer drugs .
Mode of Action
The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target .
Biochemical Pathways
Thiazolopyrimidines have been reported to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of fluorine in the molecule often results in improved pharmacological properties .
Result of Action
Thiazolopyrimidines have been reported to exhibit antitumor, antibacterial, and anti-inflammatory activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .
Méthodes De Préparation
The synthesis of 7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine involves several steps. One common synthetic route includes the reaction of 2-aminothiazole with a suitable chlorinating agent to introduce the chlorine atom at the 7th position. . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Des Réactions Chimiques
7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Addition Reactions: The difluoromethyl group can participate in addition reactions with suitable electrophiles.
Common reagents used in these reactions include chlorinating agents, difluoromethylating reagents, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine has several scientific research applications:
Comparaison Avec Des Composés Similaires
7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine can be compared with other similar compounds, such as:
7-Chlorothiazolo[5,4-d]pyrimidine: This compound lacks the difluoromethyl group, which may result in different chemical and biological properties.
7-Chloro[1,3]thiazolo[5,4-d]pyrimidine: Similar in structure but may have different reactivity and applications due to the absence of the difluoromethyl group.
The presence of the difluoromethyl group in this compound makes it unique and may contribute to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
7-chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2N3S/c7-3-2-5(11-1-10-3)13-6(12-2)4(8)9/h1,4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQNDGGDVOEBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=C(S2)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-imidazole](/img/structure/B2809473.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2809477.png)
![4-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]-2-methyl-1,3-oxazole](/img/structure/B2809478.png)
![1-(4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)phenyl)ethanone](/img/structure/B2809479.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2809480.png)





